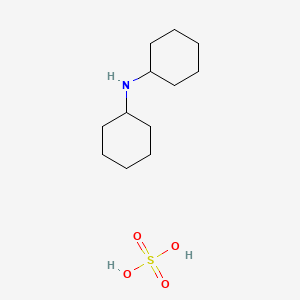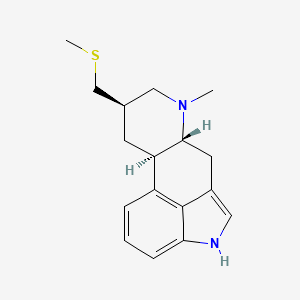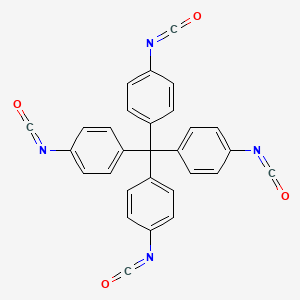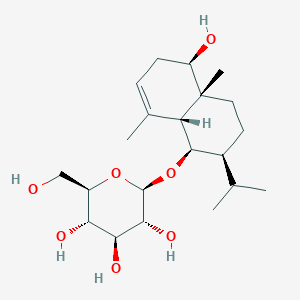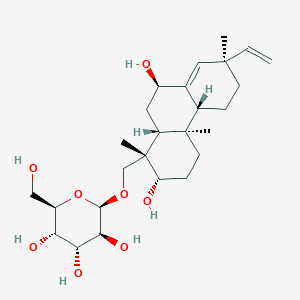
Aplidiasterol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aplidiasterol A is a natural product found in Aplidium conicum with data available.
Applications De Recherche Scientifique
Cytotoxic Activity
Aplidiasterol A, identified in the Mediterranean ascidian Aplidium conicum, has demonstrated cytotoxic properties. It belongs to a class of 9,11-secosterols and has been found to exhibit cytotoxic effects against rat glioma and murine monocyte/macrophage tumor cells in vitro. This positions aplidiasterol A as a potential compound for further exploration in cancer research, specifically for its tumor-inhibitory capabilities (Aiello et al., 2003).
Marine Organism-Derived Compounds in Cancer Therapy
Further broadening the scope, compounds derived from marine organisms, such as aplidiasterol A, are gaining attention for their potential in cancer therapy. These compounds have been identified to possess potent in vitro activity against a variety of human tumor cells, including those resistant to conventional or novel anti-cancer agents. In this context, aplidiasterol A and similar compounds are being explored for their multi-faceted anti-tumor mechanisms, which include the induction of apoptosis, suppression of proliferative genes, and potential enhancement of chemotherapeutic effects (Mitsiades et al., 2008).
Propriétés
Nom du produit |
Aplidiasterol A |
|---|---|
Formule moléculaire |
C27H46O4 |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
(4R,4aS,6S,8aS)-4,6-dihydroxy-2-[(1R,2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methylheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C27H46O4/c1-17(2)7-6-8-18(3)21-9-10-22(26(21,4)13-14-28)20-16-24(30)23-15-19(29)11-12-27(23,5)25(20)31/h16-19,21-24,28-30H,6-15H2,1-5H3/t18-,19+,21-,22+,23-,24-,26-,27+/m1/s1 |
Clé InChI |
JBBOTAYOANLXIB-PLLPRJTASA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@H]([C@]1(C)CCO)C2=C[C@H]([C@H]3C[C@H](CC[C@@]3(C2=O)C)O)O |
SMILES canonique |
CC(C)CCCC(C)C1CCC(C1(C)CCO)C2=CC(C3CC(CCC3(C2=O)C)O)O |
Synonymes |
3beta,6beta,11-trihydroxy-9,11-seco-5alpha-cholest-7-en-9-one aplidiasterol A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




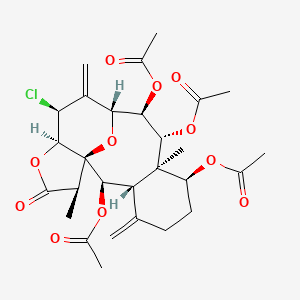
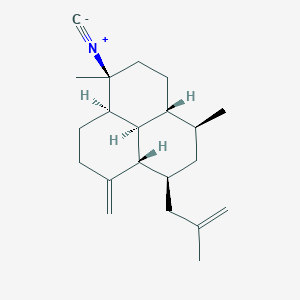
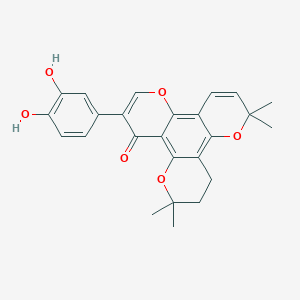
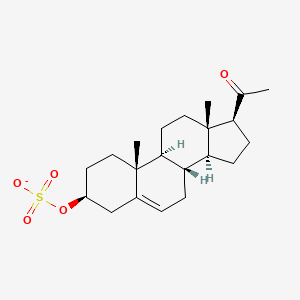

![(8R,9S,10S,13S,14S)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-oxirane]-17-one](/img/structure/B1259349.png)

![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-oxopropanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1259354.png)
